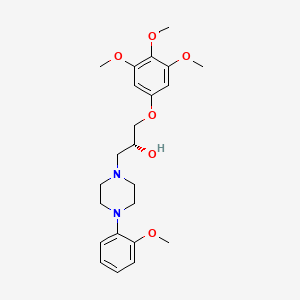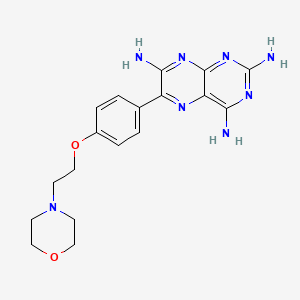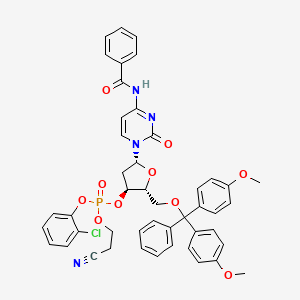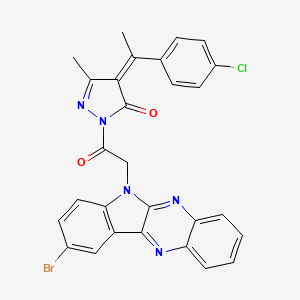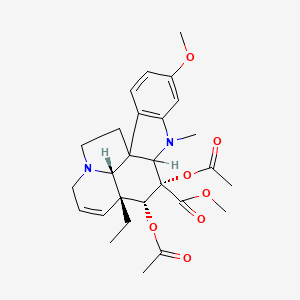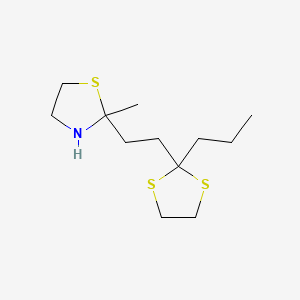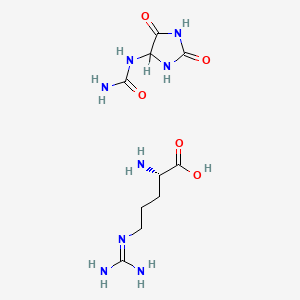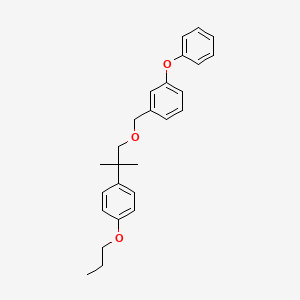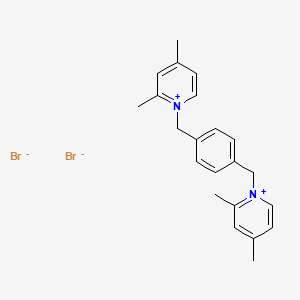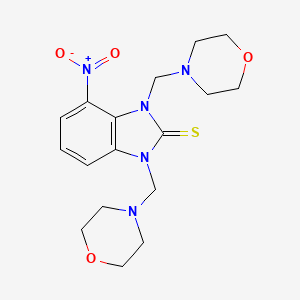
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- es un compuesto orgánico complejo conocido por su estructura química única y sus propiedades. Pertenece a la familia del benzimidazol, que se caracteriza por un sistema de anillos fusionados que consta de anillos de benceno e imidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- normalmente implica varios pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de benzimidazol, la introducción del grupo tiona y la posterior funcionalización con grupos morfolinilmetil y nitro. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y control de temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para escalar el proceso de manera eficiente. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para satisfacer la demanda de material de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Sustitución: Los grupos morfolinilmetil pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción del grupo nitro da como resultado aminas.
Aplicaciones Científicas De Investigación
2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe una posible actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Se están realizando investigaciones para explorar su potencial terapéutico, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-5-nitro-
- 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-6-nitro-
Unicidad
Lo que diferencia a 2H-Bencimidazol-2-tiona, 1,3-dihidro-1,3-bis(4-morfolinilmetil)-4-nitro- de compuestos similares es su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica.
Propiedades
Número CAS |
112094-10-7 |
|---|---|
Fórmula molecular |
C17H23N5O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1,3-bis(morpholin-4-ylmethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)15-3-1-2-14-16(15)21(13-19-6-10-26-11-7-19)17(27)20(14)12-18-4-8-25-9-5-18/h1-3H,4-13H2 |
Clave InChI |
RWOOLMBNOBWGML-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


